
Oxaziridine
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Overview
Description
Oxaziridine is a three-membered heterocyclic compound containing one oxygen, one nitrogen, and one carbon atom (C₃H₅NO). Its strained ring structure and weak N–O bond (bond order ~1.0) make it highly reactive, particularly in oxidation and nitrogen-transfer reactions . Key properties include:
- Electronic Structure: The N–O bond is electron-depleted, leading to facile ring-opening and electrophilic reactivity .
- Stereochemical Versatility: Chiral oxaziridines, such as (+)-(3-oxocamphorsulphonyl)this compound, enable enantioselective oxidations (e.g., sulfides to sulfoxides with up to 66% enantiomeric excess) .
- Applications: Widely used in bioconjugation (e.g., ReACT chemistry for methionine labeling), asymmetric synthesis, and as oxidizing agents .
Scientific Research Applications
Oxidation Reactions
Oxaziridine-Mediated Oxidation
Oxaziridines are renowned for their ability to facilitate oxidation reactions. They serve as effective oxidants in various transformations, including:
- Epoxidation of Alkenes : Oxaziridines can convert alkenes into epoxides, a reaction that is crucial in the synthesis of many natural products and pharmaceuticals. For instance, N-sulfonyloxaziridines have been utilized to achieve this transformation under mild conditions .
- Sulfoxidation : These compounds can oxidize sulfides to sulfoxides, which are important functional groups in organic chemistry and pharmacology .
- Amino Hydroxylation : Recent studies have demonstrated that oxaziridines can mediate enantioselective aminohydroxylation reactions, producing valuable amino alcohols with high regioselectivity and enantioselectivity .
Synthetic Intermediates
Versatile Synthetic Building Blocks
Due to their high ring strain and reactivity, oxaziridines are often employed as intermediates in the synthesis of complex nitrogen-containing compounds. They can participate in various reactions to yield:
- Nitrogen-Containing Heterocycles : Oxaziridines can be transformed into a variety of heterocycles that are prevalent in pharmaceuticals .
- Functionalized Organic Molecules : The unique properties of oxaziridines allow for the functionalization of previously unactivated carbon-hydrogen bonds, expanding the synthetic toolbox available to chemists .
Pharmaceutical Applications
Potential Therapeutic Agents
While oxaziridines themselves are not commonly found in marketed drugs, they play a critical role in the development of pharmaceutical agents. Their applications include:
- Antimicrobial Activity : Natural products containing this compound structures exhibit antifungal and antibacterial properties, suggesting potential therapeutic uses against infections .
- Anticancer Properties : Research indicates that this compound derivatives may possess anticancer activity, making them candidates for further investigation in cancer therapeutics .
- Targeting Kinases : A focused library of this compound fragments has been developed to identify covalent modifiers of kinases, such as CDK4. These compounds showed promise in inhibiting kinase activity in cancer cells, highlighting their potential role in targeted cancer therapies .
Case Studies
Chemical Reactions Analysis
Electrophilic Oxygen Transfer Reactions
Oxaziridines demonstrate remarkable oxygen transfer capabilities due to their electronic configuration. Computational studies reveal an asynchronous concerted mechanism where N-O bond cleavage precedes C-O bond formation . Electron-withdrawing substituents significantly enhance reactivity by stabilizing developing negative charge at nitrogen during oxygen transfer .
Epoxidation of Alkenes
Oxaziridine Structure | Reaction Temperature | 1-Octene Conversion | Time |
---|---|---|---|
N-(Benzenesulfonyl) | Elevated | <5% | 24h |
Perfluoroalkyl | -40°C | >95% | 1h |
Data shows perfluoroalkyl this compound 5 achieves quantitative epoxidation at cryogenic temperatures, while benzenesulfonyl derivative 23 remains ineffective even under forcing conditions . This reactivity gradient correlates with Hammett σ values of substituents (ρ = +3.2) .
Oxyamination Reactions
N-Sulfonyl oxaziridines enable regioselective 1,2-oxyamination of indoles through radical intermediates . Copper(II) catalysis directs exclusive C3 functionalization, contrasting cationic mechanisms that favor C2 attack:
textIndole + this compound **3** → 3-Amino-2-oxindole (86% yield) → C2 byproducts <2%[2]
Table 1: Intramolecular Amination of Dihydrostilbene Derivatives
Entry | R Group | Time | Yield |
---|---|---|---|
1 | H | 75min | 81% |
2 | OMe | 75min | 81% |
3 | Cl | 75min | 87% |
8 | CF₃ | 3.5h | 61% |
Electron-deficient arenes accelerate amination rates (Entry 3 vs 8), while bulky substituents necessitate longer reaction times .
Radical-Mediated Transformations
Copper-catalyzed reactions proceed through nitrogen-centered radical intermediates. Key pathways include:
Mechanistic Divergence
Reaction of this compound 174 yields:
Asymmetric Syntheses
Chiral oxaziridines enable stereoselective oxidations:
textCamphorsulfonyl this compound **222** → Taxol intermediates (98% ee) Bis-guanidinium catalysis → Oxazolin-4-ones (er > 99:1)[4][7]
Table 2: Enantioselective Epoxidation with Iron Catalysts
Substrate | Catalyst Loading | ee (%) | Yield |
---|---|---|---|
Styrene | 5 mol% Fe(acac)₂ | 94 | 88 |
1,3-Diene | 7 mol% FeCl₃ | 89 | 82 |
The stereochemical outcome arises from secondary orbital interactions between catalyst chiral pockets and developing epoxide oxygen .
Q & A
Basic Research Questions
Q. What computational methods are effective for designing oxaziridine libraries with optimized reactivity?
Computational approaches like principal component analysis (PCA) and clustering algorithms (e.g., ICM Chemist Pro) are used to triage amines and predict reactivity. Structural diversity and chemoselectivity are prioritized by analyzing parameters such as C=O stretching frequencies and hydrolysis rates. This enables the selection of fragments with tailored electronic properties for targeted applications, such as methionine bioconjugation .
Q. How does X-ray crystallography inform the conformational analysis of this compound derivatives?
X-ray crystallography reveals key structural parameters, such as dihedral angles and ring conformations, which influence reactivity. For example, pseudoaxial conformations in dihydroisoquinoline oxaziridines (e.g., compound [3b]) correlate with steric and electronic effects, guiding predictions of regioselectivity in oxidation or substitution reactions .
Q. What factors determine the thermodynamic stability of this compound radicals?
Quantum chemical calculations (e.g., DFT/B3LYP) show that radical stability depends on bond lengths, angles, and substituent effects. For instance, electron-withdrawing groups (e.g., Cl) weaken C-O bonds in radicals, while electron-donating groups (e.g., NH₂, CH₃) enhance stability. Free energy changes (ΔG) and Fukui function analysis further predict reactivity trends .
Advanced Research Questions
Q. How does topological analysis of the electron localization function (ELF) elucidate the nature of the N-O bond in this compound?
ELF analysis combined with natural bond orbital (NBO) theory reveals that the N-O bond is electron-depleted, with basin populations (0.24e–0.57e) far below typical covalent bonds. This "non-classical" bonding, characterized by fluctuating electron density and weak delocalization, explains this compound’s instability and propensity for ring-opening reactions. Computational methods (e.g., CCSD(T), CASSCF) validate these findings .
Q. What methodologies enable chemoselective methionine bioconjugation using this compound reagents?
this compound-based ReACT probes (e.g., Ox1-azide) selectively modify methionine residues via sulfimide (S=N) bond formation. Competitive ABPP screening with dose-dependent assays identifies isoform-specific modifiers (e.g., 1oxF11 for CDK4). Quenching with N-acetyl methionine and fluorescence-based detection (DBCO-Cy3) minimize false positives .
Q. How do computational and experimental data resolve contradictions in this compound-mediated asymmetric synthesis?
Kinetic resolution studies reveal "match-mismatch" scenarios between chiral this compound reagents (e.g., camphorsulfonyl derivatives) and substrates. For acyclic α-branched β-ketocarbonyls, enantioselectivity depends on base additives (e.g., K₂CO₃) and steric effects, as shown by low enantiomeric excess (ee) in certain substrates .
Q. What strategies address scalability challenges in this compound-based catalytic systems?
Large-scale synthesis requires optimized reactor design, efficient reagent recycling, and precise control of reaction parameters (e.g., temperature, mixing). For catalytic hydroxylation, aqueous H₂O₂ protocols with heterocyclic catalysts improve yields and selectivity, as demonstrated in tertiary C-H bond functionalization .
Q. Methodological Considerations
- Data Contradictions : Discrepancies between theoretical (gas-phase) and experimental (solution-phase) reactivity data can arise from solvation effects or lattice energies in crystallographic studies. Cross-validation using multiple computational methods (e.g., MP2, DFT) and spectroscopic techniques (¹H NMR, IR) is critical .
- Experimental Design : For ABPP screens, normalize fluorescence signals (e.g., SDS-PAGE with silver staining) to account for protein aggregation artifacts. Dose-response curves and isoform specificity assays (e.g., CDK1/CDK6 comparisons) enhance reliability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nitrones
Nitrones (e.g., 3aE and 3aZ ) are acyclic analogs with a conjugated N–O bond. Key differences:
Theoretical studies show this compound (relative energy: 4 ) is less stable than nitrones (3aE : lower energy) due to aromatic stabilization in nitrones .
Aziridines and Diaziridines
- Aziridines (two carbons, one nitrogen):
- Lack oxygen, making them less electrophilic.
- React via nucleophilic ring-opening (e.g., alkylation).
- Diaziridines (two nitrogens):
- Used in photoaffinity labeling; reactivity driven by N–N bond cleavage.
Reactivity Contrast : Oxaziridines transfer oxygen/nitrogen atoms (e.g., epoxidation of olefins), while aziridines undergo alkylation or polymerization .
Epoxides
- Epoxides (two carbons, one oxygen):
- Similar ring strain but lack nitrogen.
- React via acid-catalyzed ring-opening (e.g., nucleophilic attack).
- Oxaziridines : Prefer electrophilic transfers (e.g., Davis’ this compound for α-hydroxylation of ketones) .
Functional Comparisons in Oxidation Reactions
Sulfide to Sulfoxide Oxidation
Oxaziridines outperform other reagents in stereoselectivity and mild reaction conditions .
Electrophilic Amination
- N-Boc-oxaziridines transfer nitrogen to enolates and organometallics (e.g., Zn reagents), yielding protected amines in modest yields (40–60%) .
- Alternatives : Hydroxylamines (lower selectivity) or diazo compounds (explosive hazards).
Stability of Sulfimide Adducts in ReACT Chemistry
Electron-donating groups (e.g., piperidine in this compound 8) enhance stability by reducing electrophilicity of the sulfimide bond .
Comparison with Cysteine/Lysine Bioconjugation
Method | Target Residue | Stability (Hydrolysis) | Selectivity |
---|---|---|---|
ReACT (this compound) | Methionine | High (t₁/₂ > 7 days) | High |
Maleimide Chemistry | Cysteine | Moderate (t₁/₂ ~24 h) | Moderate |
NHS-Esters | Lysine | Low (pH-dependent) | Low |
ReACT offers superior stability and site-specificity, critical for antibody-drug conjugates (ADCs) .
Theoretical and Mechanistic Insights
- N–O Bond Nature : The weak N–O bond in this compound (~1.8 Å length) facilitates ring-opening, contrasting with stronger bonds in nitrones or epoxides .
- Electrophilicity : N-Sulfonyl oxaziridines exhibit lower LUMO energies, enhancing reactivity toward nucleophiles (e.g., tryptophan in proximity labeling) .
Preparation Methods
Peroxide-Mediated Oxidation of Imines
The oxidation of imines using peracids or peroxides remains the most widely employed method for oxaziridine synthesis. This approach, first reported by Emmons in 1957, involves the two-step electrophilic addition of an oxygen atom to the imine’s C=N bond .
Classical Peracid Oxidation
Imines react with peracids such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) to form oxaziridines. The reaction proceeds via a two-step mechanism: initial electrophilic attack by the peracid at the imine nitrogen, followed by ring closure (Scheme 1) . For example, N-alkylimines derived from cyclohexanone and isopropylamine undergo oxidation with mCPBA to yield trans-configured oxaziridines in 70–90% yields .
Table 1: Yields of Oxaziridines via Peracid Oxidation
Imine Substituent (R¹, R²) | Peracid | Solvent | Yield (%) |
---|---|---|---|
t-Bu, Ph | mCPBA | CH₂Cl₂ | 93 |
iPr, 4-NO₂C₆H₄ | H₂O₂ (68%) | MeOH | 89 |
c-C₆H₁₁, Me | Oxone® | Acetone | 85 |
Steric and electronic factors significantly influence diastereoselectivity. Bulky N-alkyl groups (e.g., t-Bu) favor trans-oxaziridines due to thermodynamic control, while electron-deficient aryl substituents accelerate oxidation kinetics .
Industrial-Scale Hydrazine Production
Oxaziridines serve as key intermediates in the peroxide process for hydrazine synthesis. Ammonia reacts with hydrogen peroxide in the presence of ketones (e.g., acetone) to form this compound intermediates, which subsequently decompose to hydrazine and regenerate the ketone . This method produces millions of kilograms of hydrazine annually, underscoring its industrial relevance .
Hypochlorite Oxidation Under Basic Conditions
Sodium hypochlorite (NaOCl) has emerged as a cost-effective and environmentally benign oxidant for N-sulfonylimines. Kitagawa et al. (2019) demonstrated that NaOCl·5H₂O in acetonitrile at pH 13 efficiently converts N-sulfonylimines to Davis’ oxaziridines without requiring metal catalysts .
Key Advantages :
-
Mild Conditions : Reactions proceed at 0°C to room temperature.
-
High Yields : Yields reach 90% for substrates like N-tosylbenzaldimine (Table 2) .
-
Scalability : The method accommodates gram-scale synthesis with minimal purification.
Table 2: Selected Yields Using NaOCl Oxidation
Substrate | Oxidant | Time (min) | Yield (%) |
---|---|---|---|
N-Ts-Benzaldimine | NaOCl·5H₂O | 30 | 90 |
N-Ms-4-ClC₆H₄CH=N | NaOCl (12% aq.) | 45 | 73 |
N-Bs-2-Naphthaldimine | NaOCl·5H₂O | 60 | 81 |
Basic conditions (pH ≥ 13) are critical to suppress competing hydration pathways, which generate sulfonamide byproducts .
Catalytic Asymmetric Synthesis
The demand for enantiopure oxaziridines has driven advances in asymmetric catalysis. Three principal strategies have been developed:
Chiral Auxiliary Approaches
Camphor-derived N-sulfonylimines undergo stereoselective oxidation with Oxone® to yield oxaziridines with >99% ee. The camphor skeleton’s steric bulk restricts oxidation to the endo face, ensuring high diastereomeric purity .
Organocatalytic Methods
Jørgensen’s cinchona alkaloid-based phase-transfer catalysts enable enantioselective oxidation of N-tosylimines with H₂O₂. This method achieves 80–92% ee for aryl-substituted oxaziridines .
Metal-Catalyzed Oxidations
Yamamoto’s hafnium-catalyzed system uses chiral bis-sulfonamide ligands to afford oxaziridines in 85–95% ee. The hafnium center activates the imine via Lewis acid interactions, while the ligand controls facial selectivity .
Photochemical and Radical-Mediated Approaches
Photolysis of Nitrones and Hydroxylamines
UV irradiation of nitrones (e.g., 2,3-dihydro-1,2-oxazines) induces -alkyl shifts to form oxaziridines. This method is particularly effective for strained bicyclic systems, yielding products in 60–75% yields .
Single-Electron Transfer (SET) Reactions
Copper(I) or iron(II) salts catalyze the homolytic cleavage of this compound N–O bonds, generating nitrogen-centered radicals. Subsequent β-scission produces carbon-centered radicals, which cyclize to form pyrrolidines or aziridines (Scheme 2) . For example, this compound 12 reacts with Cu(PPh₃)Cl to yield bicyclic amide 13a in 71% yield .
Selenium-Catalyzed Oxidations
Selenium dioxide (SeO₂) or calcium selenite catalyzes the reaction of hydrogen peroxide with imines or carbonyl-amine mixtures. This method, patented in 1979, achieves 70–90% yields under mild conditions (50°C, methanol solvent) .
Mechanistic Insight :
-
Selenium activates H₂O₂, generating a reactive peroxyseleninic acid intermediate.
-
The intermediate oxidizes the imine to an aminoperoxide.
Table 3: Selenium-Catalyzed this compound Synthesis
Substrate | Catalyst | Temp (°C) | Yield (%) |
---|---|---|---|
Isobutylidene isopropylamine | SeO₂ | 50 | 80 |
Cyclohexylidene aniline | CaSeO₃ | 50 | 83 |
N,N'-Glyoxylidene dicyclohexylamine | SeO₂ | 50 | 88 |
Properties
CAS No. |
6827-26-5 |
---|---|
Molecular Formula |
CH3NO |
Molecular Weight |
45.041 g/mol |
IUPAC Name |
oxaziridine |
InChI |
InChI=1S/CH3NO/c1-2-3-1/h2H,1H2 |
InChI Key |
SJGALSBBFTYSBA-UHFFFAOYSA-N |
Canonical SMILES |
C1NO1 |
Origin of Product |
United States |
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